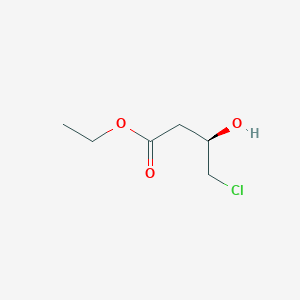

Ethyl (R)-(+)-4-chloro-3-hydroxybutyrate

Vue d'ensemble

Description

Ethyl ®-(+)-4-chloro-3-hydroxybutyrate is a chiral building block used in the preparation of bioactive compounds in the pharmaceutical industry . It is formed during the hydrolysis of poly-3-hydroxybutyrate .

Synthesis Analysis

The synthesis of Ethyl ®-(+)-4-chloro-3-hydroxybutyrate involves the use of Fe3O4-Arg-Cells as a catalyst to gain ethyl ®-4-chloro-3-hydroxybutyrate (®-CHBE). For further improvement in reduction productivity, a continuous reduction in the magnetic fluidized bed reactor system (MFBRS) was completed .

Chemical Reactions Analysis

Esters like Ethyl ®-(+)-4-chloro-3-hydroxybutyrate can be made from carboxylic acids and alcohols. In general terms, the two combine together, losing a molecule of water in the process . A specific example of such a reaction is the formation of butyl acetate from butyl alcohol and acetic acid .

Physical And Chemical Properties Analysis

Ethyl ®-(+)-4-chloro-3-hydroxybutyrate has a molecular weight of 166.60 g/mol . Its boiling point is 93-95 °C at 5 mmHg, and it has a density of 1.19 g/mL at 25 °C .

Applications De Recherche Scientifique

Chiral Intermediate for Drug Synthesis

Ethyl ®-4-chloro-3-hydroxybutanoate is an important chiral intermediate for the synthesis of chiral drugs . It is used in the pharmaceutical industry for the synthesis of various drugs and pharmaceutical intermediates .

Production via Novel Alcohol Dehydrogenase

A novel short-chain, NADH-dependent dehydrogenase (LCRIII) from Lactobacillus curieae S1L19 was discovered to exhibit high activity and enantioselectivity in the production of ®-CHBE by reduction of ethyl 4-chloroacetoacetate (COBE) .

Broad Substrate Specificity

The LCRIII enzyme shows broad substrate specificity towards a variety of ketones . This makes it a versatile tool in the production of a wide range of compounds.

Efficient Cofactor Regeneration System

An efficient cofactor regeneration system was constructed by co-expressing LCRIII and glucose dehydrogenase (GDH) in E. coli cells . This process could be performed even without external addition of cofactors .

High Yield and Enantioselectivity

Up to 1.5M (246.8g/L) COBE could be completely reduced to ®-CHBE with excellent enantiomeric excess (>99% ee) in a monophasic aqueous system . This demonstrates the great potential of this process in industrial applications .

Green Chemistry Applications

The production process of ®-CHBE aligns with the principles of green chemistry, as it uses a biological catalyst (enzyme), operates under mild conditions, and generates minimal waste .

Potential in Circular Economy Strategy

There is potential for the use of ®-CHBE in the circular economy strategy, particularly in the context of energy recovery of waste plastics into diesel fuel with ethanol and ethoxy ethyl acetate additives .

Future Research Directions

Given its importance as a chiral intermediate and the efficiency of its production process, there is significant potential for future research into new applications and production methods for ®-CHBE .

Safety and Hazards

Orientations Futures

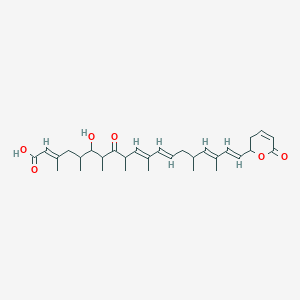

Ethyl ®-(+)-4-chloro-3-hydroxybutyrate is a chiral building block that can be used to prepare allyl stannane, a precursor for the total synthesis of macrolide iriomoteolide-1b. It can also be used as a starting material for the synthesis of a chiral g-αmino acid fragment, which in turn is used to prepare the immunosuppressive agent FR252921 . The efficient biosynthesis of Ethyl ®-(+)-4-chloro-3-hydroxybutyrate is a topic of ongoing research .

Mécanisme D'action

Target of Action

Ethyl ®-(+)-4-chloro-3-hydroxybutyrate, also known as ®-Ethyl 4-chloro-3-hydroxybutanoate, is a chiral building block used in the synthesis of various pharmaceuticals . It is used to prepare allyl stannane, a precursor for the total synthesis of macrolide iriomoteolide-1b . It also serves as a starting material for the synthesis of a chiral g-αmino acid fragment, which is used to prepare the immunosuppressive agent FR252921 .

Biochemical Pathways

The biochemical pathways involved in the use of Ethyl ®-(+)-4-chloro-3-hydroxybutyrate are primarily those related to the synthesis of the target compounds. For example, it can be used to prepare allyl stannane, a precursor for the total synthesis of macrolide iriomoteolide-1b . The exact pathways would depend on the specific synthesis process being used.

Result of Action

The result of the action of Ethyl ®-(+)-4-chloro-3-hydroxybutyrate is the production of other compounds with pharmaceutical applications. For example, it can be used to prepare allyl stannane, a precursor for the total synthesis of macrolide iriomoteolide-1b . The resulting compounds can have various molecular and cellular effects depending on their specific structures and targets.

Action Environment

The action environment for Ethyl ®-(+)-4-chloro-3-hydroxybutyrate is the chemical reaction in which it is used as a building block. Factors such as the reaction conditions, the presence of catalysts, and the concentrations of the reactants can influence the efficiency and outcome of the reaction .

Propriétés

IUPAC Name |

ethyl (3R)-4-chloro-3-hydroxybutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO3/c1-2-10-6(9)3-5(8)4-7/h5,8H,2-4H2,1H3/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAJNMXDBJKCCAT-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C[C@H](CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20370313 | |

| Record name | Ethyl (3R)-4-chloro-3-hydroxybutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl (R)-(+)-4-chloro-3-hydroxybutyrate | |

CAS RN |

90866-33-4 | |

| Record name | Ethyl (3R)-4-chloro-3-hydroxybutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-Ethyl (R)-4-chloro-3-hydroxybutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Chloro-3-hydroxybutyric acid ethyl ester, (3R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZL59XVD2RW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

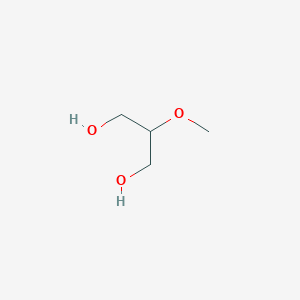

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.